molecular formula C8H17ClN2O2 B2678200 2-(methoxymethyl)-N-methylpyrrolidine-2-carboxamide hydrochloride CAS No. 1955499-37-2

2-(methoxymethyl)-N-methylpyrrolidine-2-carboxamide hydrochloride

Cat. No.: B2678200
CAS No.: 1955499-37-2
M. Wt: 208.69
InChI Key: VCYQBOPLEMIKNC-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-N-methylpyrrolidine-2-carboxamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a methoxymethyl group and a carboxamide group. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-N-methylpyrrolidine-2-carboxamide hydrochloride typically involves the following steps:

  • Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 4-chlorobutyronitrile, and an amine, such as methylamine. This reaction is usually carried out under basic conditions using a strong base like sodium hydroxide.

  • Introduction of the Methoxymethyl Group: : The methoxymethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrrolidine ring with methoxymethyl chloride in the presence of a base like potassium carbonate to facilitate the substitution.

  • Formation of the Carboxamide Group: : The carboxamide group is introduced by reacting the intermediate compound with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

  • Hydrochloride Salt Formation: : The final step involves converting the free base form of the compound into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can target the carboxamide group, converting it into an amine under suitable conditions using reducing agents like lithium aluminum hydride.

  • Substitution: : The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Methoxymethyl)-N-methylpyrrolidine-2-carboxamide hydrochloride has diverse applications in scientific research:

  • Chemistry: : It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : The compound is studied for its potential biological activity, including its effects on cellular processes and its role as a ligand in receptor binding studies.

  • Medicine: : Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

  • Industry: : It is used in the synthesis of specialty chemicals and as an intermediate in the production of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-N-methylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl and carboxamide groups play crucial roles in binding to these targets, influencing their activity and modulating biochemical pathways. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methoxymethyl)pyrrolidine-2-carboxamide
  • N-Methylpyrrolidine-2-carboxamide
  • 2-(Methoxymethyl)-N-ethylpyrrolidine-2-carboxamide

Uniqueness

2-(Methoxymethyl)-N-methylpyrrolidine-2-carboxamide hydrochloride is unique due to the presence of both the methoxymethyl and N-methyl groups, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-(methoxymethyl)-N-methylpyrrolidine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-9-7(11)8(6-12-2)4-3-5-10-8;/h10H,3-6H2,1-2H3,(H,9,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYQBOPLEMIKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1(CCCN1)COC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955499-37-2
Record name 2-(methoxymethyl)-N-methylpyrrolidine-2-carboxamide hydrochloride
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